N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide
Description
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide is a synthetic acetamide derivative featuring a tetrahydroquinolinone core substituted with an isobutyl group at the 1-position and a meta-tolyloxy (3-methylphenoxy) moiety on the acetamide side chain. This compound is structurally related to agrochemical and pharmacological agents targeting auxin-like pathways or receptor-mediated processes . Its synthesis likely involves coupling 2-(m-tolyloxy)acetic acid with a 6-amino-1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinoline intermediate, following methodologies analogous to those described for related compounds .
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15(2)13-24-20-9-8-18(12-17(20)7-10-22(24)26)23-21(25)14-27-19-6-4-5-16(3)11-19/h4-6,8-9,11-12,15H,7,10,13-14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUYIDXWEDBBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core linked to an m-tolyloxy acetamide group. Its molecular formula is with a molecular weight of approximately 302.38 g/mol. The unique structural characteristics contribute to its diverse biological activities.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on tetrahydroquinoline derivatives have shown their ability to inhibit cancer cell proliferation through various mechanisms:
- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells by modulating apoptotic pathways.
- Cell Cycle Arrest : It can interfere with the cell cycle, preventing cancer cells from dividing and proliferating.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This could make it a candidate for treating inflammatory diseases.
The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes such as inflammation and tumor growth.
- Receptor Modulation : It is hypothesized that the compound could bind to specific receptors, altering signaling pathways related to cell survival and proliferation.
Research Findings
Recent studies have highlighted the potential of tetrahydroquinoline derivatives in drug development:
Case Studies
- Antitumor Efficacy : A study investigated the effects of tetrahydroquinoline derivatives on human cancer cell lines, showing a dose-dependent inhibition of proliferation and induction of apoptosis.
- Antimicrobial Testing : Another study evaluated the antimicrobial activity of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration for this compound.
Comparison with Similar Compounds
Structural Analogues in the Tetrahydroquinolinone-Acetamide Family
Several compounds share the tetrahydroquinolinone-acetamide scaffold but differ in substituents, influencing their physicochemical properties and biological activities:
Key Observations :
- The m-tolyloxy group (meta-methylphenoxy) offers a balance between steric bulk and electron-donating effects, contrasting with the polar methoxy group in or the aromatic thiophene in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
